
Ethyl 2-amino-5-hydroxy-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-hydroxy-5-methylhexanoate is an organic compound that belongs to the class of esters It features a complex structure with an amino group, a hydroxyl group, and a methyl group attached to a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-hydroxy-5-methylhexanoate typically involves the esterification of 2-amino-5-hydroxy-5-methylhexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of 2-amino-5-oxo-5-methylhexanoate.
Reduction: Formation of 2-amino-5-hydroxy-5-methylhexanol.
Substitution: Formation of 2-chloro-5-hydroxy-5-methylhexanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-hydroxy-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-5-hydroxyhexanoate
- Ethyl 2-amino-5-methylhexanoate
- Ethyl 2-hydroxy-5-methylhexanoate
Uniqueness
Ethyl 2-amino-5-hydroxy-5-methylhexanoate is unique due to the presence of both amino and hydroxyl groups on the same carbon chain, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
ethyl 2-amino-5-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-8(11)7(10)5-6-9(2,3)12/h7,12H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
XDLDBTOVCZMBNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(C)(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


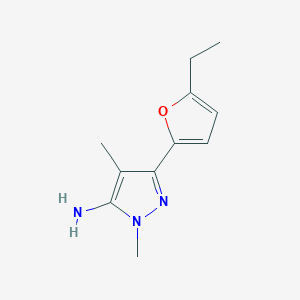
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
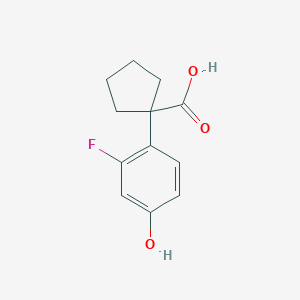

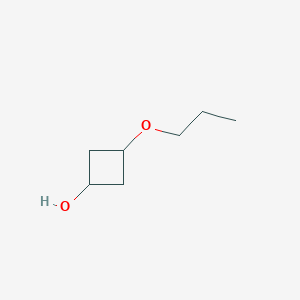



![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
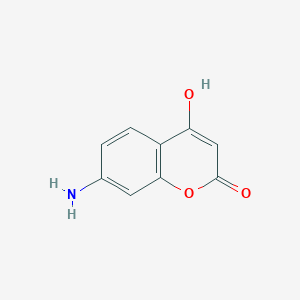
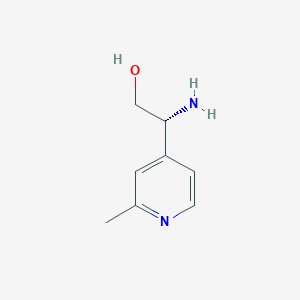
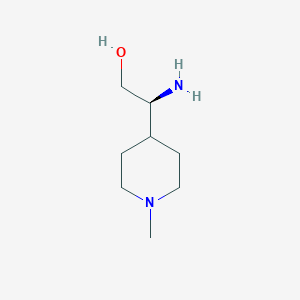
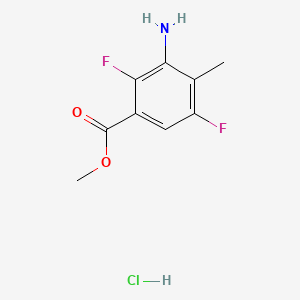
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
